2-Phenyl-5H-indeno[1,2-b]pyridine
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Overview
Description
2-Phenyl-5H-indeno[1,2-b]pyridine is a heterocyclic compound with the molecular formula C18H11N It is a derivative of indeno[1,2-b]pyridine, characterized by the presence of a phenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5H-indeno[1,2-b]pyridine typically involves multi-step reactions. One common method is the reaction of 2-arylmethylidene-2,3-dihydro-1H-inden-1-ones with malononitrile in the presence of alcoholic potassium hydroxide. This reaction proceeds through a Knoevenagel condensation followed by Michael addition . Another method involves the use of Hantzsch 1,4-dihydropyridines as intermediates, which are oxidized to form the desired pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5H-indeno[1,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-Phenyl-5H-indeno[1,2-b]pyridin-5-one.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: 2-Phenyl-5H-indeno[1,2-b]pyridin-5-one.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Phenyl-5H-indeno[1,2-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been evaluated for its antimicrobial and antioxidant activities.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-5H-indeno[1,2-b]pyridine involves its interaction with various molecular targets. The rigid planar structure of the compound allows it to intercalate into DNA and inhibit the activity of topoisomerases, enzymes crucial for DNA replication and repair . This interaction can lead to cell growth arrest and cell death, making it a potential candidate for anticancer and antimicrobial therapies.
Comparison with Similar Compounds
Similar Compounds
5H-Indeno[1,2-b]pyridine: The parent compound without the phenyl group.
2-Methyl-4-aryl-5-oxo-5H-indeno[1,2-b]pyridine: A derivative with a methyl and aryl group substitution.
2-Phenyl-5H-indeno[1,2-b]pyridin-5-one: An oxidized form of the compound.
Uniqueness
2-Phenyl-5H-indeno[1,2-b]pyridine is unique due to its phenyl substitution at the 2-position, which enhances its chemical reactivity and potential biological activity. The presence of the phenyl group also contributes to its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
33777-97-8 |
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Molecular Formula |
C18H13N |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
2-phenyl-5H-indeno[1,2-b]pyridine |
InChI |
InChI=1S/C18H13N/c1-2-6-13(7-3-1)17-11-10-15-12-14-8-4-5-9-16(14)18(15)19-17/h1-11H,12H2 |
InChI Key |
WJSSJWJAOMQSAN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C31)N=C(C=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
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